molecular formula C9H6F2N2O B2408442 4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine CAS No. 1249863-38-4

4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine

Cat. No. B2408442
CAS RN: 1249863-38-4
M. Wt: 196.157
InChI Key: GYGSNWVLTVNIKK-UHFFFAOYSA-N
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Description

The compound “4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The 2,6-difluorophenyl group suggests the presence of a phenyl (benzene) ring with fluorine atoms at the 2 and 6 positions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Conversion

    Oxazoles like 4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine, substituted with fluorophenyl groups, can be converted into esters, acids, or amides, offering a new unsymmetrical aryl-aryl coupling synthon (Cram, Bryant, & Doxsee, 1987).

  • Enantioselective Synthesis

    The enantioselective synthesis of 4-phenylalkynyl oxazolines, which are potent insect growth regulators, can be achieved efficiently. This process is important for the production of insecticides (Clark & Travis, 2001).

  • Biological Activity Evaluation

    The synthesis of thiazol-2-amine derivatives containing the difluorophenyl unit and triazole moiety has been explored, with their antifungal and plant-growth-regulatory activities discussed (Liu, Dai, & Fang, 2011).

Applications in Material Science

  • Organic Light-Emitting Devices

    Novel 2,4-difluorophenyl-functionalized arylamines, related to oxazole derivatives, have been synthesized and used in organic light-emitting devices, showing improved efficiency and luminance (Li et al., 2012).

  • Nonlinear Optical Properties

    The nonlinear optical properties of oxazol-5-ones with a 2,6-dichlorophenyl fragment have been evaluated, showing promising results for optical limiting applications (Murthy et al., 2013).

Additional Chemical Applications

  • Gold-Catalyzed Synthesis

    Efficient gold-catalyzed synthesis methods have been developed for highly functionalized 4-aminooxazoles, demonstrating the versatility of oxazole derivatives in chemical synthesis (Gillie, Reddy, & Davies, 2016).

  • Corrosion Inhibition Studies

    Thiazole and thiadiazole derivatives, related to oxazole compounds, have been studied for their corrosion inhibition performances on iron, suggesting potential applications in material protection (Kaya et al., 2016).

properties

IUPAC Name

4-(2,6-difluorophenyl)-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c10-5-2-1-3-6(11)8(5)7-4-14-9(12)13-7/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGSNWVLTVNIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=COC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine

CAS RN

1249863-38-4
Record name 4-(2,6-difluorophenyl)-1,3-oxazol-2-amine
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